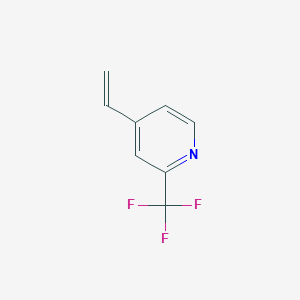![molecular formula C15H21NO6 B13128720 propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate CAS No. 194999-55-8](/img/structure/B13128720.png)
propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is a complex organic compound characterized by its unique pyrano[3,4-c]pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a condensation reaction between an aldehyde and an amine.
Pyrano Ring Formation: The pyrano ring is then formed via an intramolecular cyclization reaction, which can be facilitated by acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of the ethyl, hydroxy, and methoxy groups through various substitution and addition reactions. These steps may require specific reagents such as ethyl halides, hydroxylating agents, and methylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential biological activities. Its unique structure may interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propyl (4S)-4-ethyl-4-hydroxy-8-methyl-3-oxo-1H,3H,4H-pyrano[3,4-c]pyridine-6-carboxylate
- Ethyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate
Uniqueness
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is unique due to its specific combination of functional groups and its pyrano[3,4-c]pyridine core. This structure imparts distinct chemical and biological properties, differentiating it from similar compounds. Its unique reactivity and potential biological activities make it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
194999-55-8 |
|---|---|
Formule moléculaire |
C15H21NO6 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H21NO6/c1-4-6-21-13(17)11-7-10-9(12(16-11)20-3)8-22-14(18)15(10,19)5-2/h7,14,18-19H,4-6,8H2,1-3H3/t14?,15-/m0/s1 |
Clé InChI |
MTILRUAOPPNRTP-LOACHALJSA-N |
SMILES isomérique |
CCCOC(=O)C1=NC(=C2COC([C@@](C2=C1)(CC)O)O)OC |
SMILES canonique |
CCCOC(=O)C1=NC(=C2COC(C(C2=C1)(CC)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





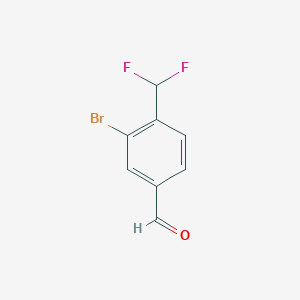

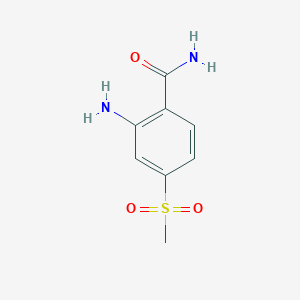


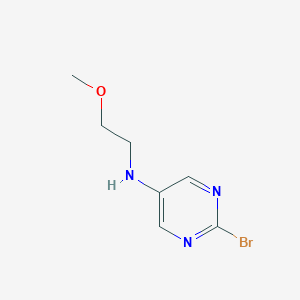
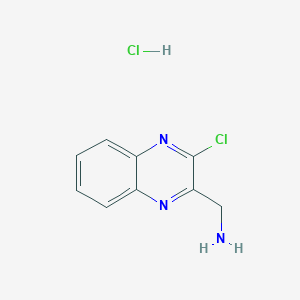
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

